5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone
Overview
Description
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone is a complex organic compound known for its unique chemical structure and properties. This compound features a furanone core with a methylamino group, a phenyl group, and a trifluoromethyl-substituted phenyl group. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution or reductive amination reactions.
Attachment of the Phenyl and Trifluoromethyl-Substituted Phenyl Groups: These groups can be introduced through cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and trifluoromethylated reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group.
Norflurazon: A herbicide with a related chemical structure.
Celecoxib: An anti-inflammatory drug featuring a trifluoromethyl group.
Uniqueness
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone stands out due to its specific combination of functional groups and its potential applications across diverse fields. Its unique structure allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]furan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-22-17-14(11-7-9-13(10-8-11)18(19,20)21)15(23)16(24-17)12-5-3-2-4-6-12/h2-10,16,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVANDMTMJLII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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